

# Apocynoside I: A Technical Guide to its Sources, Isolation, and Characterization

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Apocynoside I** is a naturally occurring ionone glucoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the primary sources of **Apocynoside I**, detailed methodologies for its extraction and isolation, and a summary of its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

## Natural Sources of Apocynoside I

**Apocynoside I** has been identified and isolated from the following plant species:

- Apocynum venetum L.: Specifically, the roasted leaves of this plant, a member of the Apocynaceae family, are a known source of Apocynoside I.[1][2][3]
- Spatholobus littoralis Hassk: This plant has also been reported as a source of Apocynoside
  I.

This guide will focus on the isolation of **Apocynoside I** from Apocynum venetum L., as detailed in the available scientific literature.



# Experimental Protocols: Isolation and Purification of Apocynoside I from Apocynum venetum L.

The following protocol is based on the methodology described by Yoshikawa et al. (2001).

#### **Extraction**

- Plant Material: Roasted leaves of Apocynum venetum L.
- Initial Extraction:
  - The roasted leaves (5.0 kg) are extracted three times with methanol (MeOH) under reflux for 3 hours for each extraction.
  - The combined methanol extracts are concentrated under reduced pressure to yield a methanol extract (670 g).

#### **Solvent Partitioning**

- The methanol extract is suspended in water (H<sub>2</sub>O) and partitioned with ethyl acetate (EtOAc). This separates the compounds based on their polarity.
- The aqueous layer is then further partitioned with n-butanol (n-BuOH).
- This process yields three fractions: an EtOAc-soluble fraction (A, 110 g), an n-BuOH-soluble fraction (B, 120 g), and a water-soluble fraction (C, 410 g).

### **Column Chromatography Purification**

The n-BuOH-soluble fraction (B), which contains **Apocynoside I**, is subjected to a series of column chromatography steps for purification.

- First Column (Diaion HP-20):
  - Stationary Phase: Diaion HP-20
  - Mobile Phase: Stepwise gradient of Water (H<sub>2</sub>O), 30% Methanol (MeOH), 60% MeOH,
    MeOH, and Ethyl Acetate (EtOAc).

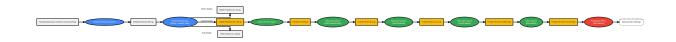


- Five fractions (B-1 to B-5) are obtained.
- Second Column (Silica Gel):
  - Fraction B-3 (25 g) is chromatographed on a silica gel column.
  - o Mobile Phase: Chloroform (CHCl₃) Methanol (MeOH) Water (H₂O) at a ratio of 8:2:0.2.
  - This step yields six fractions (B-3-1 to B-3-6).
- Third and Fourth Columns (Silica Gel):
  - Fraction B-3-3 (5.1 g) is further purified by silica gel column chromatography using a mobile phase of CHCl<sub>3</sub>-MeOH (10:1), yielding five fractions (B-3-3-1 to B-3-3-5).
  - Fraction B-3-3-2 (1.1 g) is then subjected to another silica gel column with a mobile phase of CHCl₃-MeOH (15:1) to give four fractions (B-3-3-2-1 to B-3-3-2-4).
- Fifth Column (ODS):
  - Fraction B-3-3-2-2 (250 mg) is chromatographed on an ODS column.
  - Mobile Phase: 50% Methanol (MeOH).
  - This step yields four fractions (B-3-3-2-2-1 to B-3-3-2-2-4).
- Final Purification (HPLC):
  - Fraction B-3-3-2-2-2 (70 mg) is purified by High-Performance Liquid Chromatography (HPLC).
  - Column: YMC-Pack ODS-A (10φ x 250 mm).
  - Mobile Phase: 55% Methanol (MeOH).
  - Flow Rate: 2.0 ml/min.
  - Detection: UV at 235 nm.



• This final step yields pure **Apocynoside I** (25 mg, retention time 21.5 min).

## **Experimental Workflow Diagram**



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Caption: Isolation and Purification Workflow for Apocynoside I.

## **Quantitative Data**

The isolation process described above yields the following quantitative results:



Starting Material	Weight of Starting Material	Fraction	Weight of Fraction	Final Product	Yield (from starting material)
Roasted A. venetum leaves	5.0 kg	Methanol Extract	670 g	Apocynoside I	0.0005%
n-BuOH- soluble Fraction	120 g				
Fraction B-3	25 g	_			
Fraction B-3-	5.1 g				
Fraction B-3- 3-2	1.1 g				
Fraction B-3- 3-2-2	250 mg				
Fraction B-3- 3-2-2-2	70 mg	_			
Pure Apocynoside I	25 mg	_			

# Characterization of Apocynoside I Physicochemical Properties



Property	Value	
Appearance	Colorless needles	
Molecular Formula	C19H30O8	
Molecular Weight	386.44	
Optical Rotation	[α]D <sup>25</sup> +35.1° (c=1.0, MeOH)	
UV λmax (MeOH)	237 nm (log ε 4.10)	

## Spectroscopic Data (1H-NMR and 13C-NMR)

The following NMR data was recorded in CD<sub>3</sub>OD.



Position	<sup>13</sup> C-NMR (δc)	¹H-NMR (δH, mult., J in Hz)
1	49.9 (t)	2.19 (1H, d, J=17.1), 2.50 (1H, d, J=17.1)
2	199.9 (s)	
3	128.9 (d)	5.92 (1H, s)
4	165.4 (s)	
5	35.8 (s)	_
6	78.1 (s)	_
7	46.8 (t)	2.13 (1H, d, J=14.2), 2.22 (1H, d, J=14.2)
8	24.5 (q)	1.00 (3H, s)
9	22.9 (q)	1.05 (3H, s)
10	135.5 (d)	5.70 (1H, d, J=15.9)
11	132.8 (d)	5.80 (1H, dd, J=15.9, 6.1)
12	69.1 (d)	4.31 (1H, q, J=6.1)
13	23.4 (q)	1.25 (3H, d, J=6.1)
Glc-1'	103.4 (d)	4.35 (1H, d, J=7.8)
Glc-2'	75.1 (d)	3.20 (1H, dd, J=7.8, 9.0)
Glc-3'	78.0 (d)	3.38 (1H, t, J=9.0)
Glc-4'	71.6 (d)	3.30 (1H, t, J=9.0)
Glc-5'	77.9 (d)	3.27 (1H, ddd, J=2.0, 5.9, 9.0)
Glc-6'	62.7 (t)	3.67 (1H, dd, J=5.9, 11.7), 3.86 (1H, dd, J=2.0, 11.7)

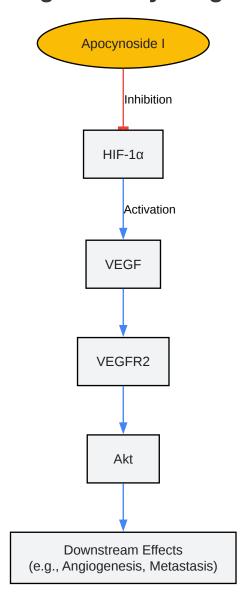
## **Potential Signaling Pathway**



While the direct signaling pathway of **Apocynoside I** has not been extensively elucidated, its structural similarity to other ionone-containing compounds suggests potential mechanisms of action. For instance, certain chiral ionone alkaloid derivatives have been shown to exhibit antimetastatic effects by targeting the HIF-1α/VEGF/VEGFR2 signaling pathway.[4] This pathway is crucial in tumor angiogenesis and metastasis.

A plausible, yet hypothetical, signaling cascade for **Apocynoside I**, based on the action of related compounds, could involve the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ). This would lead to the downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), subsequently inhibiting downstream effectors like Akt.

### **Hypothetical Signaling Pathway Diagram**





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Caption: A Hypothetical Signaling Pathway for Apocynoside I.

Disclaimer: The signaling pathway presented is speculative and based on the activity of structurally related compounds. Further research is required to confirm the precise mechanism of action of **Apocynoside I**.

#### Conclusion

This technical guide provides a detailed overview of the source, isolation, and characterization of **Apocynoside I**. The experimental protocols and quantitative data presented are intended to facilitate further research and development of this natural product. The elucidation of its biological activity and signaling pathways remains a promising area for future investigation.

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